![molecular formula C10H19Br B2614134 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane CAS No. 2580227-93-4](/img/structure/B2614134.png)
1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane
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Overview
Description
The compound is a cyclobutane derivative, which is a type of cyclic hydrocarbon. It has a bromomethyl group (-CH2Br) and a 2,2-dimethylpropyl group attached to the cyclobutane ring .
Molecular Structure Analysis
The compound likely has a four-membered cyclobutane ring as its core structure. Attached to this ring is a bromomethyl group and a 2,2-dimethylpropyl group .Chemical Reactions Analysis
The bromine atom in the bromomethyl group is likely to be reactive due to its ability to leave as a bromide ion, making this compound potentially useful in substitution reactions .Scientific Research Applications
Thermal [2+2] Cycloaddition
One study focused on the thermal [2+2] cycloaddition involving cyclobutane derivatives, which resulted in the formation of complex fluorene-spiro-cyclobutane compounds. This reaction demonstrates the potential of cyclobutane derivatives in constructing intricate molecular architectures (F. Toda et al., 1974).
Organometallic Chemistry
Another area of application is in organometallic chemistry, where cyclobutane derivatives have been used to synthesize novel organometallic compounds with potential applications in catalysis and material science. For instance, the reaction of bromomagnesio derivatives with dichlorodicyclopentadienylvanadium(IV) yielded dicyclopentadienylvanada(IV)cyclobutane, illustrating the utility of cyclobutane derivatives in organometallic synthesis (J. Seetz et al., 1984).
Cascade Construction of Functionalized Derivatives
Cyclobutane derivatives also serve as key intermediates in Lewis acid-catalyzed cascade reactions to construct functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. These reactions open avenues for creating a wide range of functionalized materials and bioactive molecules (L. Yao & M. Shi, 2007).
Synthesis of Spiro and Dispirotetrahydropyrane Diones
The synthesis of spiro- and dispirotetrahydropyrane diones involving the cyclobutane fragment showcases the compound's role in heterocyclic chemistry, contributing to the development of novel organic compounds with potential applications in pharmaceuticals and agrochemicals (N. F. Kirillov & V. S. Melekhin, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-10(2,3)6-8-4-9(5-8)7-11/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSMTSHWEBIOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(C1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane |
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